molecular formula C10H7ClN2O B8523395 4-Chloro-2-pyrimidin-5-ylphenol

4-Chloro-2-pyrimidin-5-ylphenol

Cat. No. B8523395
M. Wt: 206.63 g/mol
InChI Key: GVWIMZPTBOGKCK-UHFFFAOYSA-N
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Patent
US08158820B2

Procedure details

A mixture of the product from step (iii) (0.28 g), 10% palladium on carbon (0.04 g) in ethanol (20 ml) was hydrogenated at 2 Bar for 24 h. After filtration the solvent was evaporated under reduced pressure. Yield 0.19 g
Name
product
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
0.04 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][C:10]=1[C:16]1[CH:17]=[N:18][CH:19]=[N:20][CH:21]=1)C1C=CC=CC=1>[Pd].C(O)C>[Cl:15][C:12]1[CH:13]=[CH:14][C:9]([OH:8])=[C:10]([C:16]2[CH:21]=[N:20][CH:19]=[N:18][CH:17]=2)[CH:11]=1

Inputs

Step One
Name
product
Quantity
0.28 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)Cl)C=1C=NC=NC1
Name
Quantity
0.04 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration the solvent
CUSTOM
Type
CUSTOM
Details
was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
ClC1=CC(=C(C=C1)O)C=1C=NC=NC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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